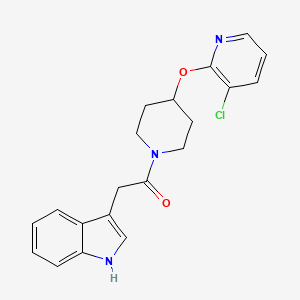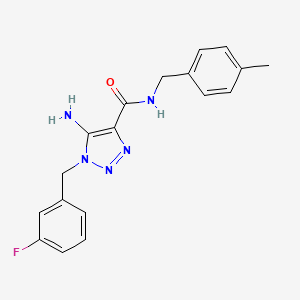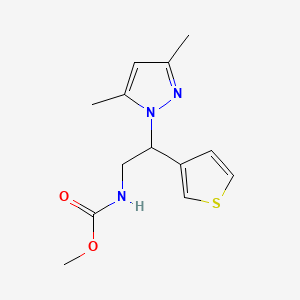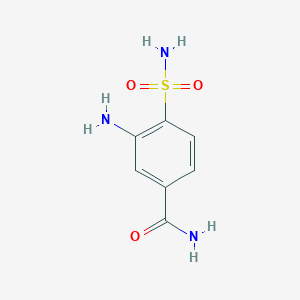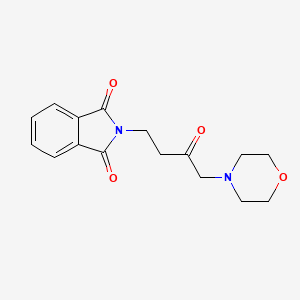![molecular formula C16H17ClOS B2791019 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol CAS No. 338391-85-8](/img/structure/B2791019.png)
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol, more commonly known as Chlorpheniramine, is an antihistamine drug that is used to treat the symptoms of allergies, hay fever, and the common cold. Chlorpheniramine is one of the oldest and most widely used antihistamines, and it is available in over-the-counter (OTC) and prescription forms. Chlorpheniramine is a member of the ethanolamine class of antihistamines and is structurally related to diphenhydramine, another commonly used antihistamine.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol involves the reaction of 4-chlorobenzaldehyde with 4-methylphenyl magnesium bromide to form 4-(4-methylphenyl)phenylmethanol. This intermediate is then reacted with thionyl chloride to form 4-(4-methylphenyl)phenylmethyl chloride, which is then reacted with sodium sulfide to form 4-(4-methylphenyl)phenylmethyl sulfide. Finally, this intermediate is reacted with 1-chloropropan-2-ol to form the desired product.
Starting Materials
4-chlorobenzaldehyde, 4-methylphenyl magnesium bromide, thionyl chloride, sodium sulfide, 1-chloropropan-2-ol
Reaction
4-chlorobenzaldehyde + 4-methylphenyl magnesium bromide -> 4-(4-methylphenyl)phenylmethanol, 4-(4-methylphenyl)phenylmethanol + thionyl chloride -> 4-(4-methylphenyl)phenylmethyl chloride, 4-(4-methylphenyl)phenylmethyl chloride + sodium sulfide -> 4-(4-methylphenyl)phenylmethyl sulfide, 4-(4-methylphenyl)phenylmethyl sulfide + 1-chloropropan-2-ol -> 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol
科学研究应用
Chlorpheniramine has a wide range of scientific research applications. It has been used in studies to investigate the effects of histamine on the cardiovascular system, as well as to study the effects of drugs on the central nervous system. It has also been used to investigate the effects of antihistamines on the immune system and to study the effects of drugs on the gastrointestinal system. Additionally, Chlorpheniramine has been used in studies to investigate the effects of drugs on the reproductive system, as well as to study the effects of drugs on the respiratory system.
作用机制
Chlorpheniramine works by blocking the action of histamine, a chemical released by the body during an allergic reaction. It binds to histamine receptors, preventing histamine from binding and causing the allergic reaction. This prevents the symptoms of an allergic reaction, such as itching, sneezing, and watery eyes.
生化和生理效应
Chlorpheniramine has several biochemical and physiological effects. It binds to histamine receptors, preventing histamine from binding and causing the allergic reaction. This prevents the symptoms of an allergic reaction, such as itching, sneezing, and watery eyes. Additionally, Chlorpheniramine has been shown to reduce inflammation, inhibit the release of inflammatory mediators, and reduce the production of inflammatory cytokines. It has also been shown to reduce the production of leukotrienes, which are involved in the inflammatory response.
实验室实验的优点和局限性
Chlorpheniramine has several advantages for lab experiments. It is a relatively inexpensive drug, and it is widely available. Additionally, it is a well-studied drug, and there is a great deal of information available on its mechanism of action and its effects. However, there are also some limitations to using Chlorpheniramine in lab experiments. It has a relatively short half-life, meaning that its effects may not last long enough to be useful in some experiments. Additionally, it has been shown to have some side effects, such as drowsiness and dry mouth, which may limit its use in some experiments.
未来方向
Chlorpheniramine has a wide range of potential future directions for research and development. One potential direction is to develop new formulations of Chlorpheniramine that have improved pharmacokinetic and pharmacodynamic properties. Additionally, research could be conducted to investigate the potential of Chlorpheniramine to be used as a treatment for other conditions, such as asthma, chronic obstructive pulmonary disease, and irritable bowel syndrome. Furthermore, research could be conducted to investigate the potential of Chlorpheniramine to be used in combination with other drugs to treat a variety of conditions. Finally, research could be conducted to investigate the potential of Chlorpheniramine to be used as a preventative treatment for allergies and other conditions.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClOS/c1-12-2-8-15(9-3-12)19-11-10-16(18)13-4-6-14(17)7-5-13/h2-9,16,18H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVKIBFGULXEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

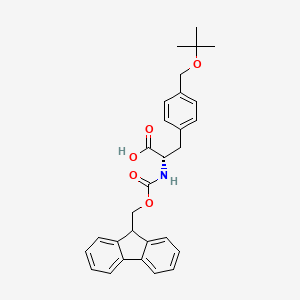
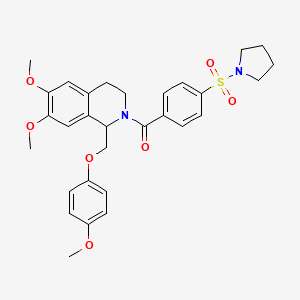
![(2E)-3-[4-(benzyloxy)phenyl]-1-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2790938.png)
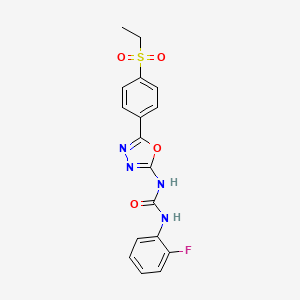
![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2790940.png)
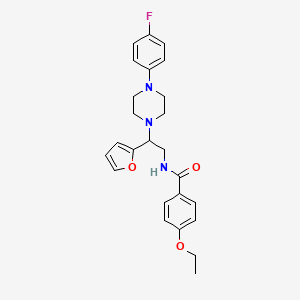
![N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2790942.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)methanone](/img/structure/B2790946.png)
![3-(2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-hydroxyethyl)benzonitrile](/img/structure/B2790947.png)
